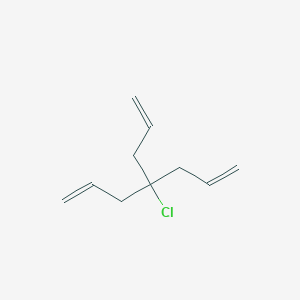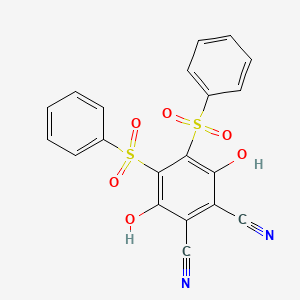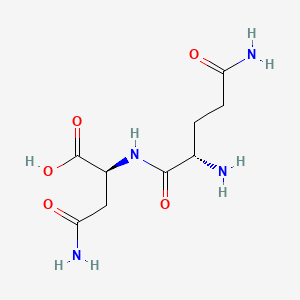![molecular formula C16H26N2O4 B14714423 2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 7180-86-1](/img/structure/B14714423.png)
2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxy-1,4-benzoquinone with 2-methylpropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 50-70°C. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
科学研究应用
2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential cytotoxic effects on cancer cells.
Medicine: The compound’s potential anticancer properties make it a candidate for drug development.
作用机制
The mechanism of action of 2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound is known to induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) protein. This leads to programmed cell death and inhibition of cell proliferation .
相似化合物的比较
2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: This compound has a similar structure but with a hexyl group instead of the 2-methylpropyl group.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Another similar compound with a hydroxy group, which enhances its bioactivity.
2,5-Dichloro-3,6-bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione: This compound contains dichloro and methoxyphenyl groups, making it distinct in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
属性
CAS 编号 |
7180-86-1 |
|---|---|
分子式 |
C16H26N2O4 |
分子量 |
310.39 g/mol |
IUPAC 名称 |
2,5-dimethoxy-3,6-bis(2-methylpropylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H26N2O4/c1-9(2)7-17-11-13(19)16(22-6)12(18-8-10(3)4)14(20)15(11)21-5/h9-10,17-18H,7-8H2,1-6H3 |
InChI 键 |
DXWHFYJTJAUAFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=C(C(=O)C(=C(C1=O)OC)NCC(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
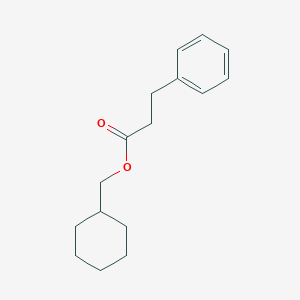
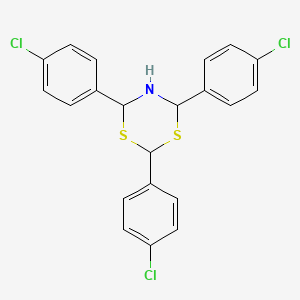
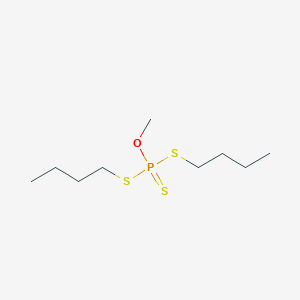

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
